molecular formula C8H6N3O2+ B12323234 1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione

1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione

Katalognummer: B12323234
Molekulargewicht: 176.15 g/mol
InChI-Schlüssel: GAUJLTSOMJQLGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a methyl group attached to the nitrogen atom and a dione functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione can be achieved through multicomponent reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable diketone in the presence of a catalyst can yield the desired compound . The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.

    Substitution: The methyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione stands out due to its unique combination of a pyridine and pyrazine ring, along with the presence of a methyl group and dione functionality. This structural uniqueness contributes to its diverse range of applications and potential for further research and development.

Eigenschaften

Molekularformel

C8H6N3O2+

Molekulargewicht

176.15 g/mol

IUPAC-Name

1-methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione

InChI

InChI=1S/C8H6N3O2/c1-11-5-3-2-4-9-6(5)10-7(12)8(11)13/h2-4H,1H3/q+1

InChI-Schlüssel

GAUJLTSOMJQLGB-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1=C2C=CC=NC2=NC(=O)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.